molecular formula C20H14Cl2N2O B2779657 1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 400086-40-0

1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No. B2779657
CAS RN: 400086-40-0
M. Wt: 369.25
InChI Key: ZCJCYTXKEXPDBS-UHFFFAOYSA-N
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Description

The compound “1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole” is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry . The benzimidazole nucleus is present in a number of natural products and synthetic drugs .

Scientific Research Applications

Structural and Spectroscopic Characterizations

This compound, along with related benzimidazole derivatives, has been extensively studied for its molecular structure and properties. For instance, studies involving X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy have provided detailed insights into the molecular geometry, electronic structure, and intermolecular interactions of benzimidazole derivatives. These analyses contribute to a deeper understanding of their potential as ligands in coordination chemistry and their electronic transitions, which are crucial for various applications in materials science and pharmaceutical research (Saral, Özdamar, & Uçar, 2017).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives have been identified as potential scaffolds for developing new antimicrobial and anticancer agents. Their structure-activity relationships have been explored through synthesis and in vitro evaluations, revealing compounds with significant activities against various bacterial strains and cancer cell lines. These findings underscore the versatility of benzimidazole derivatives as bioactive molecules for therapeutic applications, highlighting their role in addressing antibiotic resistance and cancer treatment challenges (Pham et al., 2022).

Inhibition of Heme Oxygenase Activity

The structural analogs of benzimidazole, including 1-(4-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (clemizole), have been explored for their ability to selectively inhibit heme oxygenase-2 (HO-2) activity. This selective inhibition suggests potential therapeutic applications in managing conditions where heme oxygenase activity is implicated, offering a new avenue for drug development targeting oxidative stress and inflammation-related diseases (Vlahakis, Vukomanovic, Nakatsu, & Szarek, 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-16-9-3-1-7-14(16)13-25-24-19-12-6-5-11-18(19)23-20(24)15-8-2-4-10-17(15)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJCYTXKEXPDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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